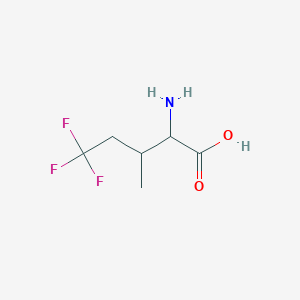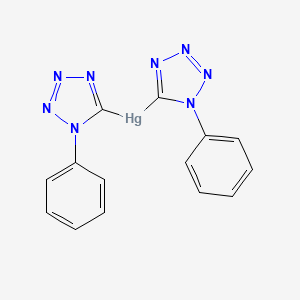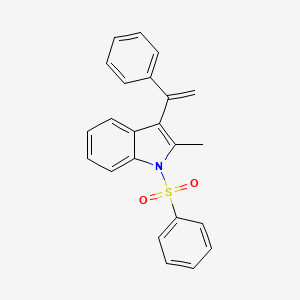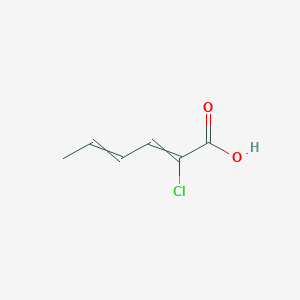
2,2',2''-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) is a complex organic compound with a unique structure that includes three oxygen atoms and three nitrogen atoms within a macrocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) typically involves the reaction of triethanolamine with formaldehyde and a suitable amine under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Large-scale production also requires stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a drug delivery agent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) involves its ability to form stable complexes with metal ions and interact with various molecular targets. The compound’s macrocyclic structure allows it to bind selectively to specific ions or molecules, influencing their activity and function. This binding can modulate biochemical pathways and cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4,7,10-Trioxa-1,13-tridecanediamine: A related compound with similar structural features but different functional groups.
1,4,10-Trioxa-7,13-diaza-cyclopentadecane: Another macrocyclic compound with distinct chemical properties and applications.
Uniqueness
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)tri(ethan-1-ol) is unique due to its specific arrangement of oxygen and nitrogen atoms within the macrocyclic ring, which imparts unique chemical reactivity and binding properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
CAS No. |
123220-94-0 |
|---|---|
Molecular Formula |
C18H39N3O6 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[10,16-bis(2-hydroxyethyl)-1,7,13-trioxa-4,10,16-triazacyclooctadec-4-yl]ethanol |
InChI |
InChI=1S/C18H39N3O6/c22-10-1-19-4-13-25-15-6-20(2-11-23)8-17-27-18-9-21(3-12-24)7-16-26-14-5-19/h22-24H,1-18H2 |
InChI Key |
GSOUESUEQSFSNO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCN(CCOCCN1CCO)CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane](/img/structure/B14303349.png)




![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)


![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)




![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
